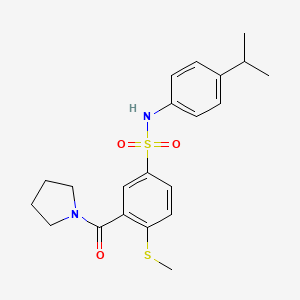![molecular formula C22H26N4O2 B4580703 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
説明
Synthesis Analysis
The synthesis of related urea compounds typically involves reactions between nitrogen heterocycles and various isocyanates or isothiocyanates under specific conditions. For instance, the synthesis of deuterium-labeled AR-A014418, a compound with potent activities against certain cells, involved a multi-step process starting from commercially available precursors, resulting in a compound with high chemical and isotope purity (Liang et al., 2020). This method reflects the general approach towards synthesizing complex urea derivatives.
Molecular Structure Analysis
Molecular structure determination often employs spectroscopic methods and X-ray crystallography. For example, the structure of a related urea compound was confirmed by single-crystal X-ray diffraction, which verified its E-configuration and detailed geometric parameters (Karrouchi et al., 2021). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound.
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, influenced by their functional groups. The synthesis of novel urea derivatives, for example, involved reacting pyrazole with substitutions at specific positions with various substituted acetamides, demonstrating the compounds' reactivity and potential for generating a diverse array of structures (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and melting point, can be inferred from their molecular structure and intermolecular interactions. The crystalline structures often reveal insights into these properties, with different crystal packing and hydrogen bonding patterns impacting the compound's physical behavior.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pH dependence, are determined by the compound's functional groups and electronic configuration. For instance, studies on N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas related to potassium channel openers showcased their biological activity, highlighting the importance of chemical properties in pharmacological contexts (Khelili et al., 2006).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea involve complex chemical reactions and detailed analytical methods to confirm their structures. For instance, the synthesis of certain nitrogen heterocycles derivatives demonstrates the versatility of these compounds in forming various chemical structures with potential biological activities (Harutyunyan, 2016). Additionally, the structural elucidation of these compounds, including their spectroscopic and crystallographic analyses, lays the foundation for further biological evaluations.
Anticancer Activity
Several derivatives have been synthesized and evaluated for their anticancer activities. Notably, phenylpyrazolodiazepin-7-ones, which share a similar core structure, have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines. These compounds are highlighted for their potential as Raf kinase inhibitors, a crucial target in cancer therapy (Kim et al., 2011). Another study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some compounds displaying potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, emphasizing the therapeutic potential of such derivatives in cancer treatment (Abdellatif et al., 2014).
Enzyme Inhibition and Biological Evaluation
The enzyme inhibitory activities of these compounds also play a significant role in their research applications. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been studied for their antioxidant and α-glucosidase inhibitory activities, indicating their potential in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019). Furthermore, the zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, have shown high singlet oxygen quantum yield, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
特性
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-6-9-18(10-7-14)13-26-17(4)21(16(3)25-26)24-22(27)23-19-12-15(2)8-11-20(19)28-5/h6-12H,13H2,1-5H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSDJIQWQOXWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=CC(=C3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)
![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)